molecular formula C4H12Cl2N2 B055227 Hexahydropyridazine dihydrochloride CAS No. 124072-89-5

Hexahydropyridazine dihydrochloride

Cat. No. B055227
M. Wt: 159.05 g/mol
InChI Key: PJUZEZLTRTTWOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydropyridazine derivatives has been explored through various methods. Notably, an organocatalytic approach has facilitated the enantioselective one-pot synthesis of hexahydropyridazine core structures from readily available precursors, highlighting the efficiency of these synthetic strategies (Wang et al., 2009). Additionally, a Lewis acid-catalyzed annulation reaction has been used to construct tetrahydropyridazines, which further participate in cycloaddition reactions to yield hexahydropyridazine derivatives (Dey et al., 2018).

Molecular Structure Analysis

The molecular structure of hexahydropyridazine derivatives has been elucidated through various techniques, including X-ray crystallography. For example, the X-ray structural investigation of a specific hexahydropyridazine derivative provided insights into the effects of substituents on the compound's properties and activity (Khanamiryan et al., 1993).

Chemical Reactions and Properties

Hexahydropyridazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. One study detailed the [3 + 3]-cycloaddition of donor-acceptor cyclopropanes with nitrile imines, leading to the efficient synthesis of structurally diverse pyridazine derivatives (Garve et al., 2016).

Physical Properties Analysis

The physical properties of hexahydropyridazine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure and substituents. The study on the crystal and molecular structure of related pyridazine compounds provides a foundation for understanding the physical properties of hexahydropyridazine derivatives (Gryz et al., 2003).

Chemical Properties Analysis

The chemical properties of hexahydropyridazine derivatives, including reactivity, stability, and potential biological activity, are influenced by their unique molecular structure. Research into the synthesis and reactions of haloazodienes offers insights into the general synthesis of substituted pyridazines, highlighting the versatility and reactivity of hexahydropyridazine derivatives (South et al., 1996).

Scientific Research Applications

  • Local Anesthetic, Antihistaminic, and Anticonvulsive Activities : Khanamiryan et al. (1993) synthesized 1,2,4-substituted hexahydropyridazines to explore the impact of substituents on biological activity, finding that these compounds exhibit moderate local anesthetic, antihistaminic, and anticonvulsive activity (Khanamiryan et al., 1993).

  • Angiotensin-Converting Enzyme Inhibition : Attwood et al. (1984) reported the synthesis of hexahydropyridazine-based compounds as potent inhibitors of angiotensin-converting enzyme, showing significant in vitro and in vivo activity (Attwood et al., 1984).

  • Breast Cancer Cell Proliferation Inhibition : Leng et al. (2015) described the asymmetric synthesis of hexahydropyridazine derivatives that inhibit the proliferation of MCF-7 breast cancer cells by inducing apoptosis through ERK, PARP, and mitochondrial pathways (Leng et al., 2015).

  • Phosphoric and Thiophosphoric Acid Derivatives : Giersdorf et al. (1989) synthesized dihydrazido and oxyamido derivatives of phosphoric and thiophosphoric acid using hexahydropyridazine, leading to various novel compounds (Giersdorf et al., 1989).

  • Cycloaddition Reactions for Derivative Synthesis : Shintani and Hayashi (2006) developed a palladium-catalyzed [3 + 3] cycloaddition process to produce hexahydropyridazine derivatives, highlighting the versatility of this compound in organic synthesis (Shintani & Hayashi, 2006).

  • Glycosidase Inhibition for Krabbe Disease : Viuff and Jensen (2016) investigated hexahydropyridazine aza-galacto-fagomine analogues as glycosidase inhibitors, finding potent inhibition relevant to Krabbe disease (Viuff & Jensen, 2016).

  • Potential Plasma Expander and Drug Carrier : Giammona et al. (1994) explored α,β-polyasparthydrazide, derived from hexahydropyridazine, as a plasma substitute and drug carrier, showing promising results in laboratory animals (Giammona et al., 1994).

  • Multidrug Resistance Reversal : Kamiwatari et al. (1989) studied dihydropyridine analogues, closely related to hexahydropyridazine, for their capacity to reverse drug resistance in human carcinoma cell lines (Kamiwatari et al., 1989).

  • Antioxidant Effects in Hypertension Treatment : Hirooka et al. (2006) found that amlodipine, a dihydropyridine calcium channel blocker (related to hexahydropyridazine), reduced oxidative stress in the brain, suggesting potential therapeutic applications in hypertension (Hirooka et al., 2006).

  • Asymmetric Synthesis Applications : Chen and Chen (2015) described an organocatalytic asymmetric synthesis of hexahydropyridazines, emphasizing the compound's role in creating pharmacologically relevant structures (Chen & Chen, 2015).

  • Novel Diphosphane Design for Asymmetric Catalysis : Knobloch and Brückner (2018) synthesized hexahydropyridazines with CH2 PAr2 groups, highlighting their use in asymmetric catalysis (Knobloch & Brückner, 2018).

  • Analgesic and Anti-Inflammatory Activities : Husain et al. (2017) synthesized pyridazine derivatives, showing their potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling Hexahydropyridazine dihydrochloride . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

diazinane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZEZLTRTTWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611246
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydropyridazine dihydrochloride

CAS RN

124072-89-5
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diazinane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RB Zhang, SY Yu, L Liang, I Ismail… - Journal of Agricultural …, 2020 - ACS Publications
… Reacting hexahydropyridazine dihydrochloride with ethyl carbonochloridate in CH 2 Cl 2 with Et 3 N as a base provided N-ethoxycarbonylhexahydropyridazine 15. Without further …
Number of citations: 18 pubs.acs.org
MJ Hart - 2003 - search.proquest.com
Azapeptides are shown to be functional ligands for MHC Class II (Major Histocompatibility Complex) binding and activation of CD4+(Helper) T-Cells. Azapeptide analogs of the OVA 323…
Number of citations: 0 search.proquest.com

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